Journal Name:Trends in Biochemical Sciences
Journal ISSN:0968-0004
IF:14.264
Journal Website:http://www.cell.com/trends/biochemical-sciences/home
Year of Origin:1976
Publisher:Elsevier Ltd
Number of Articles Per Year:68
Publishing Cycle:Monthly
OA or Not:Not
Facile synthesis of lanthanide doped yttria nanophosphors by a simple microplasma-assisted process†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2019-02-14 , DOI: 10.1039/C8RE00357B
Increasing awareness of the potentially harmful impacts of nanomaterials on human health has led to a high demand for low-toxicity lanthanide (Ln)-doped nanophosphors in life science fields. The present study introduces a conceptually new approach based on a microplasma technique to produce high quality crystalline lanthanide doped nanophosphors. By selecting Eu3+ doped yttria as a model for study, systematic experiments are carried out to synthesize Y2O3:Eu3+ nanophosphors of controllable size and various Eu3+ doping concentrations. The plasma–liquid interaction and the obtained products are examined by complementary analytical methods. Results demonstrate that ultra-high purity crystalline Y2O3:Eu3+ nanophosphors can be successfully prepared from merely an aqueous solution of Y(NO3)3·6H2O and Eu(NO3)3·6H2O at an extremely low plasma power consumption (3–5.5 W), without involving any hazardous chemicals. Moreover, the Eu3+ ions prove to be efficiently and homogeneously doped into the yttria matrix, and their luminescence performance can be tuned to a large extent by adjusting the processing conditions. Due to the high degree of flexibility, this approach can be readily expanded to the green synthesis and engineering of various lanthanide doped/co-doped nanophosphors.
Detail
Fast colorimetric screening for visible light photocatalytic oxidation and reduction reactions†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2016-08-05 , DOI: 10.1039/C6RE00117C
Fast screening accelerates the discovery and optimization of chemical reactions. Here, we present the parallel irradiation and evaluation of 96 visible light photocatalytic reactions in a microtiter plate. After completion, a chemical indicator is added, allowing the spectroscopic determination of the formed stoichiometric by-products. Their quantity correlates in many cases with the conversion of starting materials and yield of photochemical reaction products. We demonstrate the concept with known photooxidations of organic compounds by riboflavin tetraacetate (RFTA) and reproduce published results and gas chromatographic analyses by a colorimetric assay. Two new photocatalysts for the hydroxylation of boronic acids and new substrates for the photocatalytic generation of aryl radicals from aryl halides were identified. By screening a series of drug molecules containing aryl halides, new photochemical dehalogenation reactions were found. The presented methods enable laboratories lacking sophisticated high-throughput analytical instrumentation to perform parallel optimization and scope determination of photocatalytic oxidation and reduction reactions.
Detail
Efficient continuous-flow synthesis of long-chain alkylated naphthalene catalyzed by ionic liquids in a microreaction system†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2021-07-14 , DOI: 10.1039/D1RE00223F
Alkylated naphthalene (AN) is one of the significant naphthalene derivatives that can be used as base oil or additive to meet newly-emerged requirements for lubricants in many fields. In the presence of acidic catalysts and olefins as alkylating agents, AN can be easily synthesized through the Friedel–Crafts reaction, which is commonly used in the production of fine chemicals. In this work, we introduced a novel efficient continuous-flow microreaction system to intensify long-chain alkylated naphthalene production catalyzed by Me3NHCl–AlCl3 ionic liquid. Both 1-dodecene as a modeling system and a mixture of C9–C13 α-olefins synthesized from the Fischer–Tropsch reaction obtained from industry were used to study the optimum conditions for long-chain alkylated naphthalene production. Benefiting from rapid micro-mixing and accurate control of the reaction parameters in such a system, our results indicated that a high yield of alkylated naphthalene (>99%) could be obtained within 60 s at a mild temperature (30 °C) and over a wide range of naphthalene/olefin mole ratios (1–10). The contents of multi-substituted alkylated naphthalene and ratio of α-substituted to β-substituted alkylated naphthalene in products could be regulated by changing the reaction temperature and naphthalene/olefin molar ratio. Furthermore, by comparing the catalytic performance of ionic liquid in the two systems, it was found that the loss of AlCl3 from the ionic liquid to the organic phase is the main reason for catalyst deactivation. Such an issue could be resolved by supplementing fresh AlCl3, and then the ionic liquid catalyst remained active up to 5 cycles. Combined with high throughput parallel micromixers, this continuous-flow system could be easily scaled up, showing great potential in industrial production.
Detail
Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2017-03-06 , DOI: 10.1039/C7RE00020K
A flow chemistry process for the synthesis of 2-substituted cyclobutanones, via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas, is reported. Our approach uses rapid and mild reaction conditions to access a diverse array of products with good to excellent yield, alongside a good level of functional group compatibility.
Detail
Framework of the kinetic analysis of O2-dependent oxidative biocatalysts for reaction intensification†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2021-08-02 , DOI: 10.1039/D1RE00237F
The application of oxygen-dependent enzymes is limited by the low oxygen solubility, a fact that hinders the full operational exploitation of the enzyme activity. This oxygen limitation also creates a difficulty for understanding the intrinsic enzyme kinetics, a critical aspect for the process implementation of oxidative enzymes. Kinetic analysis of O2-dependent enzymes is a case of ping-pong bi-substrate reaction kinetics but with the added feature of a fixed low concentration of oxygen dissolved in the liquid medium. We propose an analysis framework based on a combination of differential methods (based on initial reaction rates-concentration plots) to analyze the main substrate dependency, while the subsequent integral method (consumption time courses of oxygen dissolved) serves to analyze the oxygen dependency. The methodology is applicable by using the oxygen initially dissolved and only working with liquid suspensions. The analysis was applied to paradigmatic case studies with importance in modern green biooxidations. The modeling framework was validated and applied in scale-up reactions in an instrumented aerated stirred tank reactor.
Detail
Front cover
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: , DOI: 10.1039/C8RE90001A
A graphical abstract is available for this content
Detail
From batch to continuous: Au-catalysed oxidation of d-galacturonic acid in a packed bed plug flow reactor under alkaline conditions†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2018-06-18 , DOI: 10.1039/C8RE00047F
Currently biomass based conversions are often performed in batch reactors. From an operational and economic point of view the use of a continuous plug flow reactor is preferred. Here we make a back to back comparison of the use of a batch and plug flow reactor for the oxidation of (sodium)-galacturonate to (disodium)-galactarate using a heterogeneous Au-catalyst. We will show that the use of a three phase plug flow reactor results in enhanced O2 mass transfer which resulted in a 10–40 fold increase in productivity (up to 2.2 ton m−3 h−1). However, the product selectivity slightly dropped from >99 mol% in batch (controlled pH) to 94 mol% in packed bed (uncontrolled pH). Both reactors suffer from the low solubility of the reaction product. We will show that this solubility is the most significant challenge for performing this oxidation on industrial scale.
Detail
From metal-supported oxides to well-defined metal site zeolites: the next generation of passive NOx adsorbers for low-temperature control of emissions from diesel engines
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2018-10-22 , DOI: 10.1039/C8RE00193F
Different zeolite-based materials have been commercialized as efficient catalysts for the selective catalytic reduction (SCR) of NOx using ammonia as a reducing agent. However, these materials show limited catalytic activity at low exhaust temperatures, which are achieved during warming up of the engine (“cold start” conditions). To overcome this limitation, inclusion of a passive NOx adsorber (PNA) as a new component of the emission-control system has been proposed. The PNA can adsorb NOx species during the cold start at low temperatures and, afterwards, permits their release at higher temperatures, at which point the SCR catalyst can complete the NOx reduction. In this review, we discuss the most relevant PNA materials, including those based on amorphous oxides and zeolites, together with fundamental understanding of the NOx adsorption–desorption mechanisms associated with PNA materials. The ability to control the dispersion and nature of the metals, the reducibility of the amorphous oxide supports, or the physicochemical properties of the zeolites can be key parameters in the design of more active and stable PNA materials.
Detail
Facile photo-flow synthesis of branched poly(butyl acrylate)s†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2017-04-13 , DOI: 10.1039/C7RE00013H
We present the synthesis of branched poly(butyl acrylate)s using photo-induced free radical polymerization of (n/t)-butyl acrylate in the presence of tri(propylene glycol) diacrylate (TPGDA) as a crosslinker and varying amounts of dodecanethiol (DDT) as a chain transfer agent to prevent macroscopic gelation. Thereby, the monomer–thiol ratio strongly influences the molecular weight of the obtained materials from 5000 g mol−1 up to 100 000 g mol−1. Reactions were performed in a scalable photo-flow reactor to allow homogenous irradiation and prevention of local “hot spots”, to increase monomer conversion, and to improve control over reaction conditions (i.e. temperature and viscosity). The reactions were monitored by NMR spectroscopy and size exclusion chromatography (SEC) to determine the conversion and molecular weight, respectively. The robustness of this system is demonstrated by using different photo initiators, thiols and tube diameters. Due to their inherently low viscosity, branched poly(n-butyl acrylate)s could be synthesized in the bulk up to full conversion within 20 min and, hence, under solvent free conditions, which is very untypical of flow radical polymerization.
Detail
Front cover
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: , DOI: 10.1039/D1RE90001C
A graphical abstract is available for this content
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物1区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.50 241 Science Citation Index Science Citation Index Expanded Not
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